![molecular formula C11H11ClF3N3O B1303367 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride CAS No. 306934-79-2](/img/structure/B1303367.png)
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves nucleophilic substitution reactions, as seen in the first paper, where a trichloro-dipyrimidinyl compound reacts with piperidine to replace chlorine atoms with piperidino groups. The chlorine atom at the 4 position is substituted first, followed by the chlorine atom at the 2 position . This suggests that a similar approach could be used for synthesizing 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride, with careful control of reaction conditions to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of compounds with pyrimidine and piperidine rings can be complex, as indicated by the second paper, which describes the crystal structures of copper(II) complexes with a pyrazolylpyrimidine ligand that also contains a piperidine ring . The ligand forms bidentate chelating coordination through nitrogen atoms, creating metallocycles. This information can be extrapolated to suggest that the molecular structure of this compound would also involve interactions between the nitrogen atoms and other components of the molecule.
Chemical Reactions Analysis
The reactivity of the chlorine atoms in related compounds is a key aspect of their chemical behavior. In the first paper, the reactivity of chlorine atoms in a dipyrimidinyl compound with piperidine is explored, showing that different chlorine atoms react at different rates . This knowledge is crucial for understanding how this compound might react under various conditions, especially in nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can provide some insights. For instance, the presence of non-covalent interactions such as C-H···π, π-π stacking, and lone pair-π interactions in the copper(II) complexes discussed in the second paper suggests that this compound may also exhibit similar interactions due to the presence of aromatic rings and heteroatoms, which could affect its solubility, melting point, and other physical properties.
Scientific Research Applications
Importance in Medicinal Chemistry
Research highlights the crucial role of pyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidines, in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. These scaffolds have been intensively investigated for their potential in developing lead molecules through diverse synthetic pathways, employing hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts for efficient synthesis (Parmar, Vala, & Patel, 2023).
Role in Catalysis
The synthesis of complex organic compounds often involves catalytic processes where compounds like 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride may serve as intermediates or reactants. For example, the development of recyclable copper catalyst systems for C-N bond forming cross-coupling reactions has been a significant area of research. These reactions are fundamental in creating heterocyclic and aliphatic amines, with pyrimidine derivatives playing a crucial role in the catalytic activity and the resulting product's properties (Kantam, Reddy, Srinivas, & Bhargava, 2013).
Applications in Material Science
Pyrimidine and its derivatives are also explored for their optoelectronic properties. Functionalization of these compounds, incorporating them into π-extended conjugated systems, has shown great value in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This includes research on quinazolines and pyrimidines for their electroluminescent properties, indicating the potential of these compounds in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety and Hazards
The related compound “1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid” has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N3O/c12-9(19)7-2-5-18(6-3-7)10-16-4-1-8(17-10)11(13,14)15/h1,4,7H,2-3,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSUSYMMCMOVRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)Cl)C2=NC=CC(=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380659 |
Source
|
Record name | 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
306934-79-2 |
Source
|
Record name | 1-[4-(Trifluoromethyl)-2-pyrimidinyl]-4-piperidinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306934-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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